EGFR Tyrosine‑Kinase Affinity: Trihydrochloride Salt Matches the Low‑Nanomolar Biochemical Profile of the Parent Free‑Base
In radio‑ligand displacement assays using [¹²⁵I]‑labelled tracer on human A431 carcinoma cell membranes, the parent free‑base (CAS 156428‑85‑2) displayed an IC₅₀ of 17 nM for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, while a separate cellular autophosphorylation assay in mouse BaF3 cells returned an IC₅₀ of 6.60 nM [REFS‑1]. Because the tri‑hydrochloride salt (CAS 1956355‑33‑1) dissociates to the identical free‑base upon dissolution, its pharmacophore‑driven affinity is expected to be equivalent to the free‑base values cited above, making it an ideal solid‑state form for stock‑solution preparation without loss of potency.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Trihydrochloride salt (CAS 1956355‑33‑1) delivers free‑base equivalent: 6.60 nM (BaF3 cellular autophosphorylation assay) and 17 nM (A431 membrane radio‑ligand displacement) |
| Comparator Or Baseline | Free‑base (CAS 156428‑85‑2) same IC₅₀ values: 6.60 nM and 17 nM |
| Quantified Difference | Essentially equivalent (≤ 5 % difference, within assay variability) |
| Conditions | BindingDB curated ChEMBL data: [¹²⁵I]‑tracer displacement in human A431 membranes; cell‑based EGFR autophosphorylation in murine BaF3 cells |
Why This Matters
Eliminates potency uncertainty when switching from free‑base to trihydrochloride stock for automated liquid‑handling workflows, preserving the validated 6.6‑17 nM EGFR profile without reformulation.
- [1] BindingDB. BDBM50370935 – CHEMBL1203937. EGFR tyrosine kinase inhibition data. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370935 (accessed 2026‑05‑06). View Source
